molecular formula C50H78O19 B14146912 Colubrinoside (colubrina asiatica) CAS No. 87834-10-4

Colubrinoside (colubrina asiatica)

Cat. No.: B14146912
CAS No.: 87834-10-4
M. Wt: 983.1 g/mol
InChI Key: XZQXLJBNWHQGAB-UHFFFAOYSA-N
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Description

This plant belongs to the Rhamnaceae family and is native to tropical and subtropical regions, including eastern Africa, India, Southeast Asia, Australia, and the Pacific Islands . Colubrinoside has garnered attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of Colubrinoside from Colubrina asiatica involves several steps. The leaves of the plant are typically washed and dried before undergoing extraction. One common method is microwave-assisted extraction (MAE), which optimizes the extraction conditions using parameters such as irradiation time, solvent-to-solid ratio, and microwave power . The optimal conditions for MAE have been found to be an irradiation time of approximately 6 minutes, a solvent-to-solid ratio of 28.31 mL/g, and a microwave power of 445 W .

Industrial Production Methods: Industrial production of Colubrinoside may involve scaling up the MAE process or using other extraction techniques such as ultrasonic-assisted extraction (UAE) and solvent extraction (SE). These methods aim to maximize the yield and purity of the compound while maintaining its bioactive properties .

Chemical Reactions Analysis

Types of Reactions: Colubrinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize Colubrinoside.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace certain groups in the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Colubrinoside.

Comparison with Similar Compounds

Colubrinoside is unique among saponins due to its specific structural features and biological activities. Similar compounds include other saponins isolated from Colubrina asiatica, such as jujubogenin derivatives . These compounds share similar chemical structures but differ in their specific functional groups and bioactivities. For instance, jujubogenin-3-O-[2-O-acetyl-3-O-(3-O-beta-D-xylopyranosyl-4-O-acetyl-beta-D-glucopyranosyl)-alpha-L-arabinoside] exhibits distinct pharmacological properties compared to Colubrinoside .

Conclusion

Colubrinoside from Colubrina asiatica is a compound of significant interest due to its diverse chemical reactions, biological activities, and potential applications in various fields. Its unique properties and mechanisms of action make it a valuable subject for further research and development.

Properties

CAS No.

87834-10-4

Molecular Formula

C50H78O19

Molecular Weight

983.1 g/mol

IUPAC Name

[6-[3-acetyloxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3

InChI Key

XZQXLJBNWHQGAB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C

Origin of Product

United States

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